![molecular formula C22H24N2O3 B1227457 Icajine CAS No. 5525-31-5](/img/structure/B1227457.png)
Icajine
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Overview
Description
Icajine is a monoterpenoid indole alkaloid with formula C22H24N2O3, originallly isolated from the leaves of Strychnos icaja. It has a role as a plant metabolite and a sodium channel blocker. It is a delta-lactam, a cyclic ketone, a monoterpenoid indole alkaloid, an organic heterohexacyclic compound and a tertiary amino compound.
Scientific Research Applications
Metabolomic Profiling
A study utilized 1H Nuclear magnetic resonance spectrometry and multivariate analysis techniques for metabolic profiling of Strychnos species, including Strychnos icaja, which contains icajine. This research aids in the classification of plant samples and identification of key compounds like icajine, providing valuable insights into the chemical composition of these plants (Frédérich et al., 2004).
Alkaloid Composition Analysis
Research on the leaves of Strychnos wallichiana revealed the presence of icajine as a major alkaloid, alongside other compounds. This highlights icajine's significance in the phytochemical makeup of certain plants and its role in botanical studies (Bisset & Choudhury, 1974).
Chromatographic Techniques
A study described the use of gas-liquid chromatography for analyzing tertiary Strychnos alkaloids, including the detection and isolation of icajine. This demonstrates icajine's relevance in the development and refinement of chromatographic methods (Bisset & Fouché, 1968).
Malaria Research
Icajine was evaluated for its potential to reverse chloroquine and mefloquine resistance in Plasmodium falciparum, a malaria-causing organism. This research underscores icajine's potential therapeutic application in addressing drug-resistant malaria (Frédérich et al., 2001).
Pharmacological Studies
Icajine was studied for its inhibitory potency on human Na(v)1.5 sodium channels, providing insights into its pharmacological properties and potential therapeutic applications in arrhythmias (Yuan et al., 2011).
properties
CAS RN |
5525-31-5 |
---|---|
Product Name |
Icajine |
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1S,10S,22R,23R,24S)-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraene-12,20-dione |
InChI |
InChI=1S/C22H24N2O3/c1-23-8-7-22-15-4-2-3-5-16(15)24-19(26)11-17-20(21(22)24)14(10-18(22)25)13(12-23)6-9-27-17/h2-6,14,17,20-21H,7-12H2,1H3/t14-,17-,20-,21-,22+/m0/s1 |
InChI Key |
RNZRHJNFQWMXHB-ZXXLSYNSSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=CC=CC=C36)C1 |
SMILES |
CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=CC=CC=C36)C1 |
Canonical SMILES |
CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=CC=CC=C36)C1 |
synonyms |
icajine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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